molecular formula C12H15NO B2522973 N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1429381-81-6

N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine

Cat. No.: B2522973
CAS No.: 1429381-81-6
M. Wt: 189.258
InChI Key: BQSOISDFKVEZFS-ACCUITESSA-N
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Description

N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a fascinating chemical compound with a unique structure that makes it an ideal candidate for investigating various chemical reactions and biological processes. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in scientific research.

Preparation Methods

The synthesis of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of N-alkylhydroxylamines with monosubstituted allenes, yielding nitrones and oximes in good yields . Another method includes the use of m-CPBA as an oxidant in ethyl acetate, enabling efficient oxidation of various aliphatic amines to oximes under catalyst-free conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like m-CPBA, leading to the formation of oximes.

    Reduction: It can be reduced to form corresponding amines under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include m-CPBA, triethylamine, and various transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used to investigate various chemical reactions, including oxidation and substitution reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for nitrene transfer reactions, which are facilitated by transition metal catalysts . These reactions lead to the formation of various functionalized products, highlighting the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be compared with other hydroxylamine derivatives, such as N-hydroxybenzimidazole and N-hydroxyphthalimide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-hydroxybenzimidazole is used for direct C-H functionalization reactions, while N-hydroxyphthalimide is known for its role in generating active N-oxyl radicals . The unique structure of this compound makes it particularly suitable for specific chemical and biological studies.

Properties

IUPAC Name

(NE)-N-(5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13-14/h6-7,14H,3-5H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSOISDFKVEZFS-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=NO)C2=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCC/C(=N\O)/C2=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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